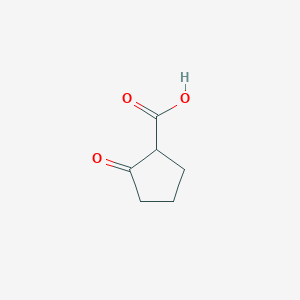

2-Oxocyclopentanecarboxylic acid

Übersicht

Beschreibung

2-Oxocyclopentanecarboxylic acid is a compound that has garnered interest due to its potential as a building block in organic synthesis. It is a structural analog of natural amino acids and has been noted for its presence in antitumor agents such as cycloleucine . The compound's utility stems from its functional groups, which allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, has been explored due to their structural similarity to amino acids like serine and threonine . Additionally, biotechnological methods have been developed to produce 2-oxocarboxylic acids, which can serve as precursors to 2-oxocyclopentanecarboxylic acid. These methods utilize renewable feedstock and aim to optimize the fermentation process with high-performance microorganisms .

Molecular Structure Analysis

The molecular structure of 2-oxocyclopentanecarboxylic acid and its derivatives has been studied using crystallography. Preliminary data suggest the existence of tautomeric forms, which are important for understanding the compound's reactivity and interactions . The crystal structures of related hydroxy acids have also been determined, revealing patterns of supramolecular self-assembly that could be relevant for 2-oxocyclopentanecarboxylic acid .

Chemical Reactions Analysis

2-Oxocyclopentanecarboxylic acid can participate in various chemical reactions, including keto-enol tautomerism. The keto-enol equilibrium constants for this compound are significantly different from those of its smaller homolog, 2-oxocyclobutanecarboxylic acid, due to the ring strain present in the smaller cyclobutane ring . Oxidation and bimolecular condensation reactions have been studied for related dithiocarboxylic acids, which may shed light on the reactivity of 2-oxocyclopentanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxocyclopentanecarboxylic acid are influenced by its molecular structure. The acidity constants of its enol form and the keto-enol equilibrium constants are particularly important for understanding its behavior in solution . Spectroscopic methods such as infrared, Raman, and NMR have been used to analyze the structure of related cyclopentanecarboxylic acids, providing insights into the conformation of the carboxyl group and intermolecular hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Catalytic Properties and Reactions

2-Oxocyclopentanecarboxylic acid and its derivatives demonstrate significant potential in catalytic processes. For instance, Jacobsen-type complexes of cobalt(II) and manganese(III) form active catalysts for alkene epoxidation using molecular oxygen when combined with methyl, tert-butyl, or (−)-menthyl esters of 2-oxocyclopentanecarboxylic acids. These reactions result in the formation of alkyl-1-hydroxy-2-oxocyclopentanecarboxylates and 1-alkyl-2-oxo-hexanedicarboxylic acids as co-oxidation products (Rhodes et al., 1997).

Chemical Synthesis and Reactions

The compound plays a role in various chemical synthesis processes. For example, flash photolysis of related compounds in aqueous solution leads to the production of 2-oxocyclopentylideneketene, which undergoes hydration to the enol of 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid; the enol then isomerizes to the keto form of the acid (Chiang et al., 2005).

Biochemical and Pharmaceutical Research

In the realm of biochemical and pharmaceutical research, 2-oxocyclopentanecarboxylic acid derivatives have been utilized in various studies. The compound has been involved in studies related to the absolute configuration of natural compounds like sarkomycin (Sato et al., 1963), and in research focused on the synthesis of potential structural analogs of natural amino acids (Huddle & Skinner, 1971).

Biotechnology and Green Chemistry

2-Oxocyclopentanecarboxylic acid derivatives are also significant in the field of biotechnology and green chemistry. They are considered promising new building blocks for synthetic chemistry, especially in producing functionalized compounds that are difficult to produce by classical chemical synthesis. These compounds support applications of chemicals produced via biotechnology in environmental aspects like the use of renewable feedstock and optimization of biotechnological processes (Stottmeister et al., 2005).

Wirkmechanismus

Biochemical Pathways

2-Oxocyclopentanecarboxylic acid is a type of 2-oxocarboxylic acid, which are involved in various biochemical pathways . These include the citrate cycle (TCA cycle), arginine biosynthesis, alanine, aspartate and glutamate metabolism, glycine, serine and threonine metabolism, cysteine and methionine metabolism, valine, leucine and isoleucine biosynthesis, lysine biosynthesis and degradation, pyruvate metabolism, propanoate metabolism, and methane metabolism .

Eigenschaften

IUPAC Name |

2-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBPINRBSNMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498017 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxocyclopentanecarboxylic acid | |

CAS RN |

50882-16-1 | |

| Record name | 2-Oxocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the formation of 2-oxocyclopentanecarboxylic acid in aqueous solutions?

A1: 2-Oxocyclopentanecarboxylic acid can be generated in aqueous solutions through a fascinating pathway. It starts with the flash photolysis of specific precursor molecules like 2-diazocyclohexane-1,3-dione. This process forms a highly reactive intermediate, 2-ketocyclopentylideneketene, which then rapidly hydrates to form the enol form of 2-oxocyclopentanecarboxylic acid. This enol then isomerizes to the more stable keto form of the acid. [, , , ]

Q2: What are the kinetic aspects of the ketonization reaction of 2-oxocyclopentanecarboxylic acid enol?

A3: The ketonization of 2-oxocyclopentanecarboxylic acid enol is a multi-step process that is significantly slower than the hydration of its precursor ketene. The rate-determining step involves proton transfer to the β-carbon of the enol. Interestingly, the reaction exhibits a complex rate profile depending on the pH of the solution. This complexity is attributed to the varying degree of ionization of the enol and carboxylic acid groups at different pH levels, affecting the proton transfer step. []

Q3: How do methyl substituents influence the keto-enol equilibrium of cyclic β-keto acids?

A4: Comparing the 2-oxocyclopentanecarboxylic acid system with its tetramethyl-substituted analog, 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid, reveals the impact of steric hindrance on the equilibrium. The presence of methyl groups shifts the equilibrium towards the enol form in the tetramethylated species. This shift is likely due to the bulky methyl groups destabilizing the keto form through steric interactions, making the enol form relatively more stable. []

Q4: What analytical techniques are crucial for studying the reactions of 2-oxocyclopentanecarboxylic acid?

A5: Flash photolysis is a key technique used to study the formation and reactions of 2-oxocyclopentanecarboxylic acid. This technique allows researchers to generate and observe the highly reactive ketene intermediate and monitor its subsequent hydration to the enol and final conversion to the keto form. Additionally, bromine scavenging coupled with kinetic measurements helps determine the rates of enolization for these systems. Combining these techniques allows for the determination of crucial kinetic and thermodynamic parameters, offering a comprehensive understanding of the system's behavior. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)